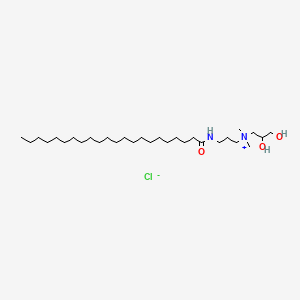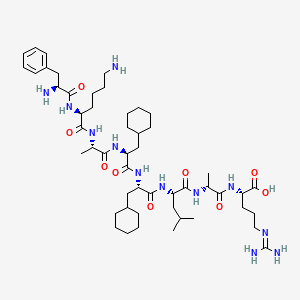
Behenamidopropyl pg-dimonium chloride
Overview
Description
Behenamidopropyl pg-dimonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in personal care products, particularly in hair care formulations, due to its conditioning and anti-static effects. The compound is characterized by its long alkyl chain, which enhances its affinity for hair and skin, making it an effective conditioning agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride typically involves the reaction of behenyl alcohol with dimethylamine and propylene oxide. This process results in the formation of the quaternary ammonium compound with a long carbon chain. The reaction conditions generally include:
Temperature: Moderate temperatures are maintained to ensure the stability of the reactants and products.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Solvents: Solvents such as water or alcohols are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The product is purified through filtration, distillation, or crystallization to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Behenamidopropyl pg-dimonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, hydroxides, and amines are common nucleophiles used in substitution reactions.
Major Products Formed
Scientific Research Applications
Behenamidopropyl pg-dimonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in biological studies for its antimicrobial properties and its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Widely used in the personal care industry, particularly in hair conditioners, shampoos, and other hair care products, due to its conditioning and anti-static effects.
Mechanism of Action
The mechanism of action of behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride involves its interaction with the lipid bilayers of cell membranes. The long alkyl chain allows the compound to embed itself into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the quaternary ammonium group interacts with negatively charged surfaces, providing conditioning and anti-static effects in hair care products.
Comparison with Similar Compounds
Similar Compounds
Behenamidopropyl Dimethylamine: Similar in structure but lacks the quaternary ammonium group, making it less effective as a conditioning agent.
Stearamidopropyl Dimethylamine: Another amidoamine with a shorter alkyl chain, resulting in different conditioning properties.
Cetrimonium Chloride: A widely used quaternary ammonium compound with similar conditioning properties but a different alkyl chain length.
Uniqueness
Behenamidopropyl pg-dimonium chloride is unique due to its long alkyl chain and the presence of both quaternary ammonium and dihydroxypropyl groups. This combination provides superior conditioning, anti-static, and antimicrobial properties compared to other similar compounds.
Properties
IUPAC Name |
2,3-dihydroxypropyl-[3-(docosanoylamino)propyl]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-30(35)31-25-23-26-32(2,3)27-29(34)28-33;/h29,33-34H,4-28H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMNWALRJHPRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929582 | |
| Record name | 2,3-Dihydroxy-N,N-dimethyl-N-[3-[(1-oxodocosyl)amino]propyl]-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136920-10-0 | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-[3-[(1-oxodocosyl)amino]propyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136920-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenamidopropyl pg-dimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136920100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-N,N-dimethyl-N-[3-[(1-oxodocosyl)amino]propyl]-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENAMIDOPROPYL PROPYLENE GLYCOL-DIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBP4998C8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B591105.png)

